![molecular formula C43H55N4O10P B12394644 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry or any specific applications it is known for.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Describe the synthetic pathways used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods: If applicable, explain the industrial-scale production methods, including any optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions.
Major Products: Describe the major products formed from these reactions and any significant by-products.
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound, including but not limited to:
Chemistry: Its role in chemical synthesis, catalysis, or as a reagent.
Biology: Its use in biological studies, such as enzyme inhibition, protein binding, or cellular assays.
Medicine: Any therapeutic applications, such as drug development, disease treatment, or diagnostic tools.
Industry: Its industrial applications, such as in materials science, manufacturing, or environmental science.
Mecanismo De Acción
Explain the mechanism by which the compound exerts its effects. Include details about:
Molecular Targets: The specific molecules or structures the compound interacts with.
Pathways Involved: The biochemical or chemical pathways affected by the compound.
Comparación Con Compuestos Similares
Comparison: Compare the compound with other similar compounds, highlighting its unique properties and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.
Conclusion
Summarize the key points discussed in the article and highlight the importance of the compound in scientific research and applications.
Feel free to use this framework to structure your detailed article
Propiedades
Fórmula molecular |
C43H55N4O10P |
|---|---|
Peso molecular |
818.9 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1 |
Clave InChI |
YXJWAPDGJHYLNH-ODXLBOQJSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



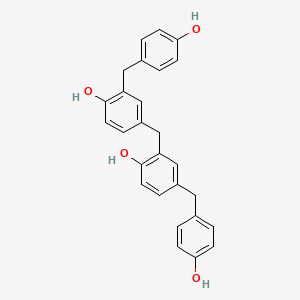
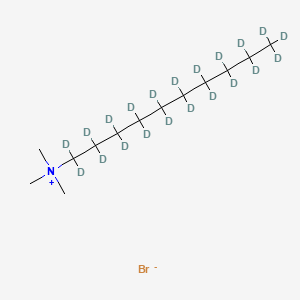
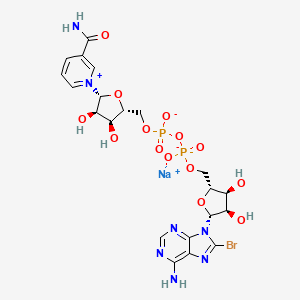


![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
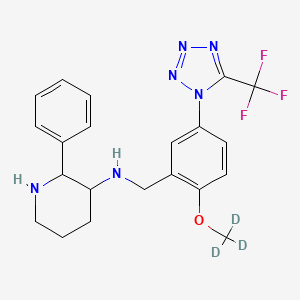
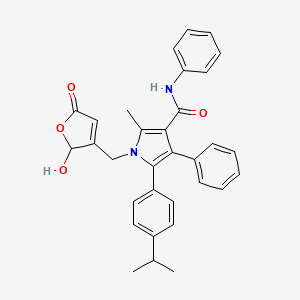
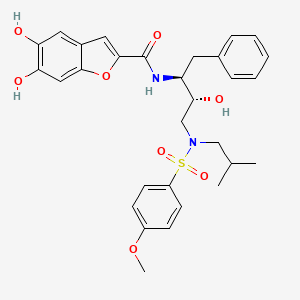

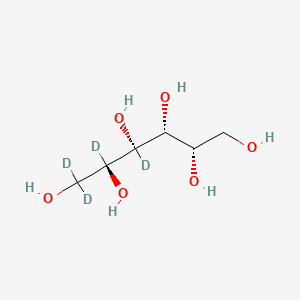
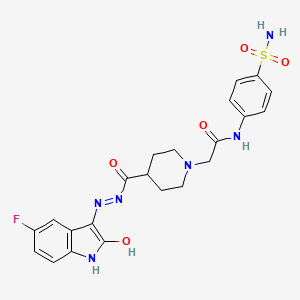
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
